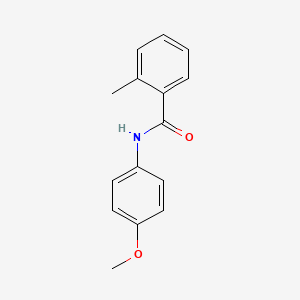![molecular formula C20H28N2O2 B4023799 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4023799.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler molecules. For example, the preparation of complex piperazine derivatives can be achieved through reactions involving bromophenylmethyl compounds and hydroxyethylpiperazine, with optimized technological parameters such as raw material ratios, reaction time, and temperature to improve yields (Wang Jin-peng, 2013). This methodology can be adapted for the synthesis of our target compound by selecting appropriate starting materials and reaction conditions to incorporate the benzofuran and the specific alkyl chains into the piperazine framework.
Molecular Structure Analysis
The molecular structure of compounds within this category is confirmed through various analytical techniques such as X-ray diffraction, NMR spectroscopy, and spectral analyses. For instance, X-ray diffraction has been used to confirm the structure of newly synthesized heterocycles, revealing the arrangement of atoms and the overall geometry of the molecule (Bakr F. Abdel-Wahab et al., 2023). These techniques can provide detailed insights into the 3D structure of the compound .
Chemical Reactions and Properties
Compounds like our target exhibit a range of chemical reactivities due to the presence of multiple functional groups. For example, benzofuran derivatives have been used in reactions with secondary amines to produce N,N'-disubstituted piperazine derivatives, demonstrating the versatility and reactivity of these molecules (Anastasia Vasileva et al., 2018). Such reactivities are crucial for further chemical modifications and for understanding the compound's behavior in different chemical environments.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure. The presence of benzofuran and piperazine rings often leads to compounds with specific crystalline forms and solubility characteristics, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, studies on related compounds have shown different crystalline forms and solubility behaviors depending on the substitution pattern on the rings (Silvia Cruz et al., 2008).
properties
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-16(2)7-9-22-11-10-21(14-18(22)8-12-23)15-19-13-17-5-3-4-6-20(17)24-19/h3-7,13,18,23H,8-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZRJRRTBDIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Benzofuran-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



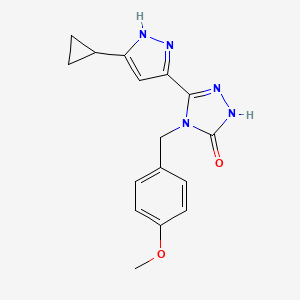

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4023737.png)
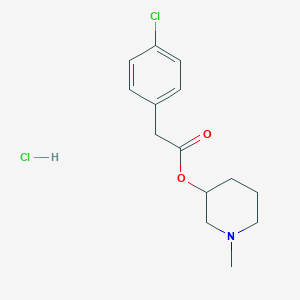
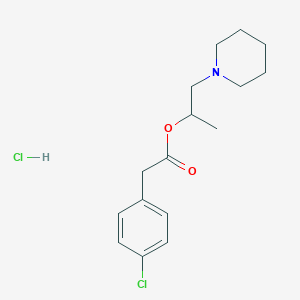
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4023747.png)
![1-ethyl-4,7-bis(methylsulfonyl)octahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B4023749.png)
![phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone](/img/structure/B4023761.png)
![ethyl 4-[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023768.png)
![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)
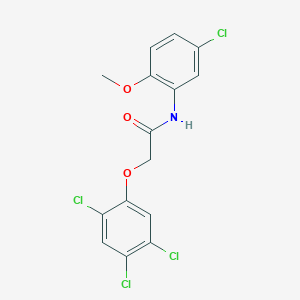
![4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4023788.png)
![2-imino-5-oxo-N-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023790.png)
